molecular formula C21H24N2O5 B2749924 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 951902-10-6

1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2749924
CAS No.: 951902-10-6
M. Wt: 384.432
InChI Key: QJRZXAISVSUVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 5-oxo-pyrrolidine core. The compound is substituted at the 1-position with a 2,5-dimethoxyphenyl group and at the 3-carboxamide position with a 4-ethoxyphenyl moiety. Its molecular formula is inferred to be C₂₂H₂₆N₂O₆ (molecular weight: ~438.45 g/mol), based on structural analysis.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-28-16-7-5-15(6-8-16)22-21(25)14-11-20(24)23(13-14)18-12-17(26-2)9-10-19(18)27-3/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRZXAISVSUVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its structural features could be modified to enhance biological activity or selectivity towards specific targets.

Industry

In material science, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related pyrrolidine carboxamides highlights key differences in substituents, synthesis, and physicochemical properties. Below is an analysis of two analogs:

Structural and Molecular Comparison

Compound Name Substituents (1-Position) Carboxamide Group Molecular Formula Molecular Weight (g/mol)
1-(2,5-Dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide 2,5-Dimethoxyphenyl 4-Ethoxyphenyl C₂₂H₂₆N₂O₆ 438.45
1-(4-Chlorophenyl)-N-(2,5-dimethyl-1H-pyrrol-1-yl)-5-oxopyrrolidine-3-carboxamide (11b) 4-Chlorophenyl 2,5-Dimethylpyrrole C₁₈H₂₀ClN₃O₂ 369.83
N-(3,5-Difluorophenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide (879588-44-0) 4-Ethoxyphenyl 3,5-Difluorophenyl C₁₉H₁₈N₂O₃F₂ 360.35

Key Observations:

  • Substituent Effects:
    • The 2,5-dimethoxyphenyl group in the target compound introduces strong electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl in 11b and the 3,5-difluorophenyl in 879588-44-0 .
    • The 4-ethoxyphenyl carboxamide in the target compound may enhance lipophilicity compared to the 2,5-dimethylpyrrole in 11b, which could influence membrane permeability.
  • Synthesis: Compound 11b is synthesized via condensation of hydrazide precursors with 2,5-hexanedione in refluxing ethanol and acetic acid . The target compound may follow a similar route but would require substituted phenylhydrazines or alternative coupling reagents.
  • Spectroscopic Properties:

    • In 11b, the 1,2,4-triazole ring’s NCSNH and NC=N carbons exhibit deshielding (~0.5 ppm) and shielding, respectively, in ¹³C NMR spectra . While the target compound lacks a triazole ring, its dimethoxy and ethoxy substituents are expected to induce distinct shifts in aromatic and carbonyl regions.

Pharmacological Implications

  • Fluorine vs. Methoxy/Ethoxy Groups: The 3,5-difluorophenyl group in 879588-44-0 likely improves metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius . In contrast, the target compound’s methoxy/ethoxy groups may prioritize solubility and π-π stacking interactions.
  • Chlorophenyl vs. Dimethoxyphenyl: The 4-chlorophenyl in 11b could enhance hydrophobic interactions in target binding, whereas the dimethoxyphenyl in the target compound might favor interactions with polar residues .

Research Findings and Implications

  • Synthetic Feasibility: Adapting methods from 11b’s synthesis (e.g., hydrazide condensation) could streamline the target’s production .
  • Structure-Activity Relationships (SAR): Substitutions at the 1- and 3-positions critically modulate electronic and steric profiles, as seen in 879588-44-0’s fluorine-driven stability .
  • Future Directions: Comparative studies on solubility, stability, and receptor binding across these analogs are needed to optimize the target compound for therapeutic applications.

References:

  • Heterocycles, 2013, 87(5), 1059–1074.
  • CAS 879588-44-0 (PubChem), 2025.

Biological Activity

The compound 1-(2,5-dimethoxyphenyl)-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a member of the pyrrolidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N2O4C_{19}H_{24}N_2O_4, and it has a molecular weight of 348.41 g/mol. The structure includes a pyrrolidine ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:

StudyCell LineConcentration (µM)Viability (%)Reference
Study 1A549 (lung adenocarcinoma)10078-86 (weak activity)
Study 2A549 (lung adenocarcinoma)VariousReduced viability to 64% with specific substitutions

The mechanism by which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. The structural modifications in the compound can enhance its activity by affecting cell viability and promoting cytotoxicity selectively towards cancerous cells while sparing non-cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. A comparative analysis of its antimicrobial efficacy is presented below:

PathogenActivity ObservedReference
Klebsiella pneumoniaeEffective against carbapenem-resistant strains
Escherichia coliSignificant inhibition noted
Staphylococcus aureus (MRSA)Moderate activity observed

The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Further studies are required to elucidate the precise mechanisms involved.

Case Studies

A notable case study involved the evaluation of the compound's effects on human lung adenocarcinoma cells (A549). The study demonstrated that specific structural modifications significantly enhanced cytotoxicity. For instance, substituting with a 4-dimethylamino phenyl group resulted in a marked reduction in cell viability, indicating a structure-activity relationship that could be exploited for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.